molecular formula C20H27Cl2FN2O3 B2506807 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride CAS No. 473567-18-9

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride

Cat. No.: B2506807
CAS No.: 473567-18-9
M. Wt: 433.35
InChI Key: SNSBDGBMFSAERN-UHFFFAOYSA-N
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Description

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a methoxyphenoxy group. It is often used in various fields such as chemistry, biology, and medicine due to its specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with 3-methoxyphenol in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the methoxyphenoxy group.

    4-(4-methoxyphenyl)piperazine: Contains the methoxyphenyl group but lacks the fluorophenyl substitution.

    1-(4-(2-fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A more complex compound with additional functional groups.

Uniqueness

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized pharmaceuticals .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3.2ClH/c1-25-19-3-2-4-20(13-19)26-15-18(24)14-22-9-11-23(12-10-22)17-7-5-16(21)6-8-17;;/h2-8,13,18,24H,9-12,14-15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSBDGBMFSAERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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